

An In-depth Technical Guide to N-Benzyl-2-chloroacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Benzyl-2-chloroacetamide**

Cat. No.: **B079565**

[Get Quote](#)

This technical guide provides a comprehensive overview of **N-Benzyl-2-chloroacetamide**, a versatile chemical compound with applications in organic synthesis and potential biological activities. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and visual representations of its synthesis and potential applications.

Chemical Identity and Properties

IUPAC Name: **N-benzyl-2-chloroacetamide**[\[1\]](#)

Synonyms:

- 2-Chloro-N-benzylacetamide[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- N-Benzylchloroacetamide[\[1\]](#)[\[4\]](#)
- N-(Chloroacetyl)benzylamine[\[1\]](#)[\[4\]](#)[\[5\]](#)
- N1-Benzyl-2-chloroacetamide[\[1\]](#)
- CCRIS 1828[\[1\]](#)
- N-Chloroacetylbenzylamine[\[1\]](#)
- NSC 60743[\[1\]](#)[\[4\]](#)

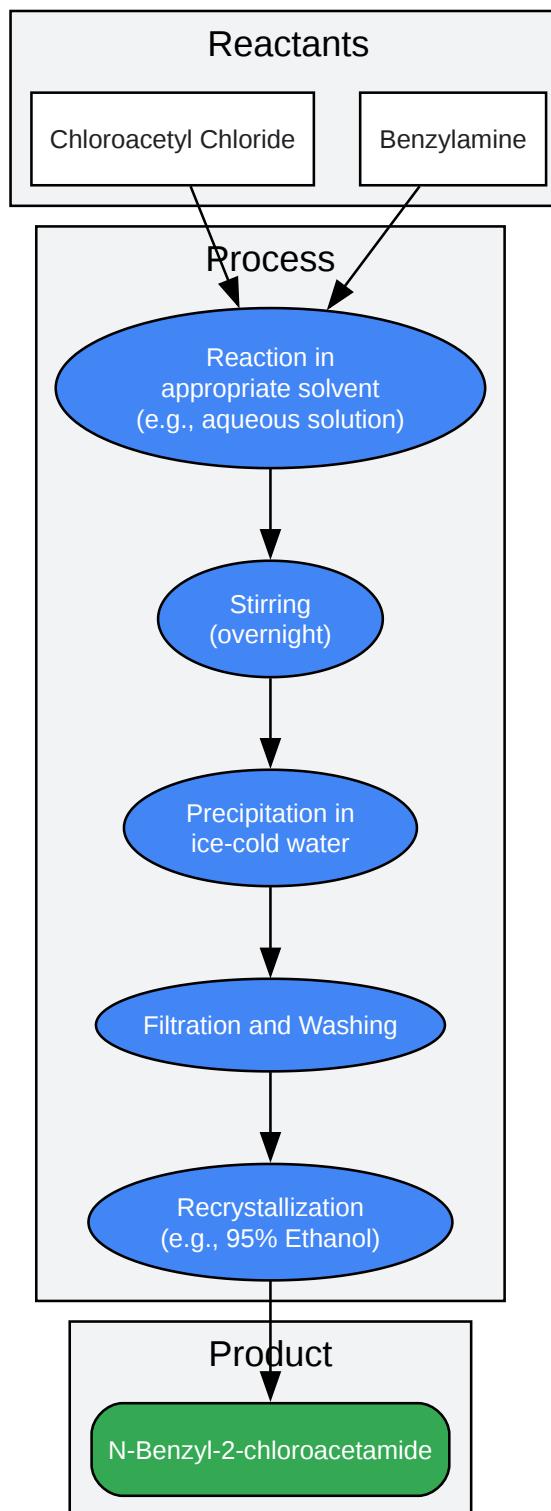
- BRN 2091813[1]
- AI3-23530[1]
- Acetamide, 2-chloro-N-(phenylmethyl)-[1][4]

N-Benzyl-2-chloroacetamide is a solid, appearing as colorless to light yellow crystals at room temperature, and possesses a distinct odor.[2] It exhibits solubility in organic solvents like ethanol and ether, but is poorly soluble in water.[2]

Physicochemical Data

Property	Value	Source
Molecular Formula	C9H10ClNO	[1][2][7]
Molecular Weight	183.63 g/mol	[1][6]
CAS Number	2564-06-9	[1]
Melting Point	93-96 °C (lit.)	[2][6][8]
Appearance	Colorless or light yellow crystals	[2]
InChI	InChI=1S/C9H10ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)	[1]
InChIKey	SRAXAXHQMCQHSH-UHFFFAOYSA-N	[1]
SMILES	C1=CC=C(C=C1)CNC(=O)CCl	[1]

Synthesis and Reactions


N-Benzyl-2-chloroacetamide is primarily synthesized through the reaction of a chloroacetylating agent with benzylamine. It serves as a valuable intermediate in the synthesis of various other organic compounds.[2]

General Synthesis Protocol

A common method for the preparation of **N-Benzyl-2-chloroacetamide** involves the reaction of chloroacetyl chloride with benzylamine.[9] The following is a generalized experimental protocol based on literature procedures for the synthesis of N-substituted chloroacetamides:

- Reaction Setup: In a round-bottom flask, dissolve the amine (e.g., benzylamine) in a suitable solvent. For aqueous conditions, the amine solution is stirred vigorously.[9]
- Addition of Acylating Agent: Slowly add a stoichiometric equivalent of chloroacetyl chloride dropwise to the amine solution over a period of one hour, while maintaining stirring. The reaction is typically conducted at room temperature.[9]
- Reaction Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC).[9]
- Isolation of Product: After the reaction is complete (often stirred overnight), the reaction mixture is poured into ice-cold water to precipitate the product.[9]
- Purification: The precipitate is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as 95% ethanol.[9]

General Synthesis of N-Benzyl-2-chloroacetamide

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N-Benzyl-2-chloroacetamide**.

Chemical Reactivity

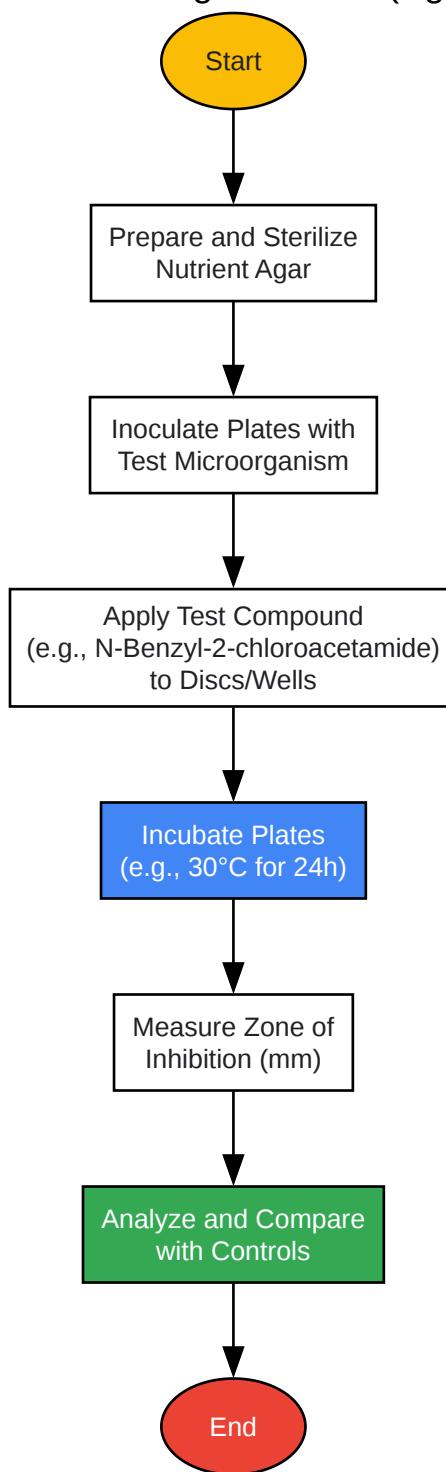
The presence of the chlorine atom makes **N-Benzyl-2-chloroacetamide** a reactive intermediate, particularly in nucleophilic substitution reactions.[\[10\]](#) It can be used to synthesize a variety of derivatives, including:

- 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides by reacting with corresponding arylpiperazines.[\[3\]](#)[\[6\]](#)[\[8\]](#)
- bis[N-Benzyl-2-(quinolin-8-yl-oxy)acetamide] monohydrate by reacting with 8-hydroxyquinoline.[\[6\]](#)[\[8\]](#)
- N-Benzyl-2-(1H-imidazol-1-yl)acetamide by reacting with imidazole.[\[6\]](#)[\[8\]](#)

Biological Activity and Applications

N-Benzyl-2-chloroacetamide and its derivatives have been investigated for a range of biological activities, highlighting their potential in drug development.

Antimicrobial Activity


Several studies have demonstrated the antimicrobial properties of N-substituted chloroacetamides.[\[9\]](#)[\[11\]](#) These compounds have shown efficacy against both bacteria and fungi.[\[9\]](#) The biological activity is influenced by the substituents on the phenyl ring.[\[11\]](#)

The following is a generalized protocol for assessing the antimicrobial activity of **N-Benzyl-2-chloroacetamide** based on the agar diffusion method described in the literature:[\[9\]](#)

- Media Preparation: Prepare and sterilize the appropriate agar medium (e.g., nutrient agar for bacteria).
- Inoculation: Inoculate the sterile agar plates with the test microorganisms.
- Application of Test Compound: Apply the synthesized compound (dissolved in a suitable solvent like DMF) to sterile filter paper discs or wells cut into the agar.
- Incubation: Incubate the plates at a suitable temperature (e.g., 30°C) for 24 hours.[\[9\]](#)

- Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition around the disc/well in millimeters.
- Controls: Use a standard antibiotic (e.g., Gentamicin for bacteria) and the solvent (e.g., DMF) as positive and negative controls, respectively.[9]

Antimicrobial Screening Workflow (Agar Diffusion)

[Click to download full resolution via product page](#)

Caption: Workflow for antimicrobial activity screening.

Other Potential Applications

- Nerve Rehabilitation: There is a suggestion that **N-Benzyl-2-chloroacetamide** may have a nerve rehabilitation effect for treating cerebral apoplexy.[8]
- Enzyme Catalysis Studies: It has been used as a model substrate for studying the amidase activity of enzymes like *Candida antarctica* lipase B (CaLB).[12]

Safety Information

N-Benzyl-2-chloroacetamide is an irritant and may cause irritation to the eyes, skin, and respiratory tract.[2] It is combustible and contact with open flames or high-temperature sources should be avoided.[2] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound, and it should be used in a well-ventilated area.[2]

Conclusion

N-Benzyl-2-chloroacetamide is a compound of significant interest due to its utility as a synthetic intermediate and its demonstrated biological activities. Its straightforward synthesis and reactive nature make it a valuable building block for the creation of more complex molecules with potential therapeutic applications, particularly in the development of new antimicrobial agents. Further research into its pharmacological properties is warranted to fully elucidate its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. N-Benzyl-2-chloroacetamide CAS#: 2564-06-9 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]
- 5. CAS # 2564-06-9, N-Benzyl-2-chloroacetamide, 2-Chloro-N-benzylacetamide, N-Chloroacetylbenzylamine - chemBlink [www.chemblink.com]
- 6. 2-Chloro-N-benzylacetamide 97 2564-06-9 [sigmaaldrich.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. N-Benzyl-2-chloroacetamide | 2564-06-9 [chemicalbook.com]
- 9. ijpsr.info [ijpsr.info]
- 10. researchgate.net [researchgate.net]
- 11. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Benzyl-2-chloroacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079565#iupac-name-and-synonyms-for-n-benzyl-2-chloroacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com